4-Hydroxyphthalonitrile

Description

The exact mass of the compound 3,4-Dicyanophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxybenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVOPKROFUTOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397689 | |

| Record name | 3,4-Dicyanophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30757-50-7 | |

| Record name | 3,4-Dicyanophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxybenzene-1,2-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Hydroxyphthalonitrile: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

4-Hydroxyphthalonitrile, also known as 3,4-dicyanophenol, is a versatile aromatic building block of significant interest in materials science and medicinal chemistry. Its unique molecular architecture, featuring a reactive hydroxyl group and two adjacent nitrile functionalities on a benzene ring, makes it a valuable precursor for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of high-performance polymers and phthalocyanine-based functional materials. Detailed experimental protocols and spectroscopic analyses are included to provide researchers with the practical insights necessary for its effective utilization in their work.

Introduction

This compound (CAS No: 30757-50-7) is an organic compound that has garnered considerable attention for its utility as a versatile intermediate in organic synthesis.[1][2] The presence of both a nucleophilic hydroxyl group and electrophilic nitrile groups allows for a diverse range of chemical transformations, making it a valuable starting material for the construction of elaborate molecular frameworks.[3] This guide aims to serve as a detailed resource for researchers, providing in-depth information on the fundamental characteristics and practical applications of this important chemical entity.

Chemical Structure and Properties

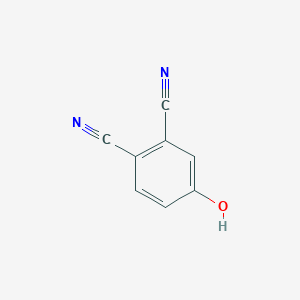

The chemical structure of this compound consists of a benzene ring substituted with a hydroxyl group at position 4 and two nitrile groups at positions 1 and 2. This arrangement of functional groups imparts a unique combination of reactivity and electronic properties to the molecule.

Diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₄N₂O | [4] |

| Molecular Weight | 144.13 g/mol | [4] |

| Appearance | White to gray to brown powder/crystal | |

| Melting Point | ~218 °C | [5] |

| Boiling Point (Predicted) | 394.6 ± 37.0 °C | [5] |

| Density (Predicted) | 1.34 ± 0.1 g/cm³ | [5] |

| Solubility | Soluble in methanol | [5] |

| pKa (Predicted) | 6.45 ± 0.18 | [5] |

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, as well as a signal for the hydroxyl proton, which may be broad and its chemical shift dependent on solvent and concentration. The aromatic protons would likely exhibit a complex splitting pattern due to their coupling with each other.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms of the nitrile groups are expected to appear in the range of 115-120 ppm, while the carbon attached to the hydroxyl group will be shifted downfield.

-

FT-IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. A sharp, strong absorption around 2230 cm⁻¹ is characteristic of the C≡N stretching of the nitrile groups.[8] Aromatic C-H and C=C stretching vibrations will also be present in their respective characteristic regions.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 144. The fragmentation pattern would likely involve the loss of HCN, CO, and other small neutral molecules.

Synthesis of this compound

The most commonly reported method for the synthesis of this compound is through the nucleophilic aromatic substitution of 4-nitrophthalonitrile.[9][10]

Diagram of the synthesis of this compound from 4-nitrophthalonitrile.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from 4-Nitrophthalonitrile

This protocol is adapted from established literature procedures.[10]

Materials:

-

4-Nitrophthalonitrile

-

Sodium nitrite (NaNO₂)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophthalonitrile in DMSO.

-

Add sodium nitrite and potassium carbonate to the solution.

-

Heat the reaction mixture to a specified temperature (e.g., 160 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10]

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with copious amounts of water to remove any residual DMSO and inorganic salts.

-

Dry the product under vacuum to obtain this compound.

Causality: The use of a polar aprotic solvent like DMSO is crucial as it effectively dissolves the reactants and facilitates the nucleophilic attack of the nitrite ion on the electron-deficient aromatic ring of 4-nitrophthalonitrile. The nitro group, being a strong electron-withdrawing group, activates the para position for nucleophilic substitution. Potassium carbonate acts as a base to facilitate the reaction.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a valuable precursor for a variety of materials.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group can undergo various reactions, such as etherification, to introduce different functional groups. This allows for the modification of the solubility, processability, and final properties of the resulting materials.

Reactivity of the Nitrile Groups

The two adjacent nitrile groups are the key to the formation of phthalocyanine macrocycles and the polymerization of phthalonitrile-based resins. Under high temperatures, these nitrile groups can undergo cyclotrimerization to form triazine rings or cyclotetramerization to form the highly stable phthalocyanine ring structure, often in the presence of a metal salt.[1][11]

Applications

This compound is a key building block for the synthesis of substituted phthalocyanines.[1][2] The hydroxyl group provides a handle for further functionalization, allowing for the tuning of the electronic and photophysical properties of the resulting phthalocyanine dyes and pigments. These materials have applications in areas such as nonlinear optics, photodynamic therapy, and as catalysts.[12][13]

Diagram illustrating the general formation of a metal phthalocyanine from this compound.

Caption: General synthesis of a metal phthalocyanine.

Phthalonitrile-based polymers are known for their exceptional thermal and oxidative stability, high glass transition temperatures, and excellent mechanical properties.[14][15] this compound can be used as a monomer to produce thermosetting resins. The hydroxyl group can act as an internal catalyst for the curing process, and its presence in the final polymer network can enhance properties such as adhesion and flame retardancy.[16][17] These high-performance polymers find applications in the aerospace, military, and electronics industries as adhesives, coatings, and composite matrices.[11][18]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with a unique combination of reactive functional groups. Its importance as a precursor for high-performance phthalonitrile polymers and functional phthalocyanine derivatives is well-established. This technical guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and applications, with the aim of equipping researchers with the necessary knowledge to effectively utilize this compound in their scientific endeavors. The detailed protocols and discussion of the underlying chemical principles are intended to facilitate its application in the development of advanced materials and technologies.

References

-

The Role of this compound in Pigment and Dye Manufacturing. (URL: [Link])

-

Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. PMC. (URL: [Link])

-

Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. PMC. (URL: [Link])

-

¹H NMR spectra of phthalonitrile compounds 3 and 4. ResearchGate. (URL: [Link])

-

Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. ResearchGate. (URL: [Link])

-

Reaction of 4-Nitrophthalonitrile with Carbonate, Nitrite, and Fluoride. Taylor & Francis Online. (URL: [Link])

-

Syntheses and Functional Properties of Phthalocyanines. PMC. (URL: [Link])

-

Scheme 1. The synthesis route of phthalonitrile derivatives 1 and 2. ResearchGate. (URL: [Link])

-

¹H (a) and ¹³C (b) NMR spectra of phthalonitrile compound (a). ResearchGate. (URL: [Link])

-

Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. RSC Publishing. (URL: [Link])

-

13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0252871). Human Metabolome Database. (URL: [Link])

-

Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. MDPI. (URL: [Link])

-

4-Hydroxyphenylacetonitrile - Optional[FTIR] - Spectrum. SpectraBase. (URL: [Link])

-

Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. PMC. (URL: [Link])

-

Bio-based phthalonitrile compounds: Synthesis, curing behavior, thermomechanical and thermal properties | Request PDF. ResearchGate. (URL: [Link])

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Human Metabolome Database. (URL: [Link])

-

Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC. (URL: [Link])

-

FTIR spectra of various phthalonitrile-based matrix: (a) BA-ph, (b)... ResearchGate. (URL: [Link])

-

Mass Spectrometry: Fragmentation. (URL: [Link])

-

Preparation of self-promoted hydroxy-containing phthalonitrile resins by an in situ reaction. (URL: [Link])

-

Cure Behavior and Thermomechanical Properties of Phthalonitrile–Polyhedral Oligomeric Silsesquioxane Copolymers. PMC. (URL: [Link])

-

Observed and calculated FT-IR spectra of 4-phenoxyphthalonitrile. ResearchGate. (URL: [Link])

-

Synthesis of 4-aminophenoxy phthalonitrile | Download Scientific Diagram. ResearchGate. (URL: [Link])

-

Observed and calculated FT-IR spectra of 4-(phenylthio)phthalonitrile. ResearchGate. (URL: [Link])

-

13C NMR Chemical Shifts. Oregon State University. (URL: [Link])

-

Mass Spectrometry: Fragmentation Mechanisms. YouTube. (URL: [Link])

-

Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. YouTube. (URL: [Link])

- CN102557988A - Preparation method of 4-nitro phthalonitrile.

-

Fragmentation (mass spectrometry). Wikipedia. (URL: [Link])

-

High-Char Phthalonitrile Resin Blends | Request PDF. ResearchGate. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 30757-50-7 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound | 30757-50-7 [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. Syntheses and Functional Properties of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Preparation of self-promoted hydroxy-containing phthalonitrile resins by an in situ reaction [ouci.dntb.gov.ua]

- 18. Cure Behavior and Thermomechanical Properties of Phthalonitrile–Polyhedral Oligomeric Silsesquioxane Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxyphthalonitrile (CAS: 30757-50-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphthalonitrile, also known as 3,4-dicyanophenol, is a versatile aromatic nitrile that serves as a critical building block in the synthesis of a diverse array of functional materials. Its unique molecular architecture, featuring a hydroxyl group and two ortho-positioned nitrile functionalities on a benzene ring, imparts a high degree of reactivity and functionality. This guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its applications in the development of advanced polymers and functional dyes, with a focus on the underlying chemical principles and practical experimental protocols.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to off-white or brown powder or crystalline solid.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 30757-50-7 | [1][2][3][4][5] |

| Molecular Formula | C₈H₄N₂O | [2][4][5] |

| Molecular Weight | 144.13 g/mol | [2][4][5] |

| Melting Point | ~218 °C | [1] |

| Appearance | White to gray to brown powder/crystal | [1] |

| Synonyms | 3,4-Dicyanophenol, 4-Hydroxybenzene-1,2-dicarbonitrile | [1][2][5] |

| Purity (typical) | ≥97% | [2][4] |

| Storage | Room temperature, under an inert atmosphere (e.g., nitrogen) | [2][3] |

Solubility Profile

Synthesis and Manufacturing

The most common and well-documented laboratory-scale synthesis of this compound involves the nucleophilic aromatic substitution of the nitro group in 4-nitrophthalonitrile.

Synthesis from 4-Nitrophthalonitrile

This method provides a reliable route to this compound with good yields. The reaction proceeds via a nucleophilic aromatic substitution mechanism where the nitro group is displaced by a hydroxide ion, which is generated in situ.

Caption: Workflow for the synthesis of this compound.

Materials:

-

4-Nitrophthalonitrile (1 equivalent)

-

Potassium Carbonate (K₂CO₃) (1.1 equivalents)

-

Sodium Nitrite (NaNO₂) (1.1 equivalents)

-

Dimethyl Sulfoxide (DMSO)

-

Deionized Water

-

Three-necked flask, stirrer, condenser, heating mantle

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a condenser, dissolve 4-nitrophthalonitrile (e.g., 103.9 g, 600 mmol) in DMSO (e.g., 800 mL).[1]

-

To the stirred solution, add potassium carbonate (e.g., 91.0 g, 660 mmol) followed by sodium nitrite (e.g., 46.0 g, 660 mmol).[1]

-

Heat the reaction mixture to 160 °C and maintain at reflux for 5 hours.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a large volume of cold water to precipitate the product.

-

Collect the resulting yellow solid by vacuum filtration.

-

Wash the solid with water and dry it under vacuum at 110 °C to yield this compound.[1] A typical yield for this reaction is around 85%.[1]

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | -OH |

| ~7.8 | Doublet | 1H | Aromatic C-H |

| ~7.5 | Doublet of doublets | 1H | Aromatic C-H |

| ~7.3 | Doublet | 1H | Aromatic C-H |

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The carbon NMR spectrum will show signals for the eight carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-OH |

| ~135 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~120 | Aromatic C-H |

| ~118 | Aromatic C-CN |

| ~116 | Aromatic C-CN |

| ~115 | -C≡N |

| ~114 | -C≡N |

Predicted FT-IR Spectrum

The infrared spectrum will exhibit characteristic absorption bands for the hydroxyl and nitrile functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch (hydroxyl) |

| 2240-2220 | C≡N stretch (nitrile) |

| 1600-1450 | C=C stretch (aromatic ring) |

| 1300-1200 | C-O stretch (phenol) |

Predicted Mass Spectrum

The mass spectrum (Electron Ionization) is expected to show a prominent molecular ion peak.

| m/z | Assignment |

| 144 | [M]⁺ (Molecular ion) |

Applications in Materials Science and Drug Discovery

The unique structure of this compound makes it a valuable precursor in several areas of research and development.

Precursor for Phthalocyanines

Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications, including as pigments and dyes, catalysts, and in photodynamic therapy. The two adjacent nitrile groups of this compound are ideal for the template synthesis of the phthalocyanine macrocycle through a cyclotetramerization reaction. The hydroxyl group provides a reactive site for further functionalization, allowing for the fine-tuning of the phthalocyanine's properties, such as solubility and electronic characteristics.

Caption: General workflow for the synthesis of a substituted phthalocyanine.

Monomer for High-Temperature Polymers

Phthalonitrile-based polymers are a class of thermosetting resins known for their exceptional thermal and oxidative stability, making them suitable for applications in aerospace, electronics, and other demanding environments. This compound can be used as a monomer or a co-monomer in the synthesis of these high-performance polymers. The hydroxyl group can be used to link the phthalonitrile moiety to other aromatic structures, creating a cross-linked network upon curing.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Always consult the latest Safety Data Sheet (SDS) before use.

Hazard Identification

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

This compound is a key chemical intermediate with significant potential in the fields of materials science and medicinal chemistry. Its versatile reactivity, stemming from the presence of both hydroxyl and nitrile functional groups, allows for its incorporation into a variety of complex molecular architectures. While further research is needed to fully characterize its spectroscopic and toxicological profiles, the established synthetic routes and demonstrated applications highlight its importance as a valuable tool for researchers and developers in these fields.

References

Sources

- 1. scispace.com [scispace.com]

- 2. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Acute oral toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Section 1: Core Molecular and Physicochemical Properties

An In-Depth Technical Guide to 4-Hydroxyphthalonitrile for Researchers and Drug Development Professionals

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It delves into the core physicochemical properties, synthesis protocols, key applications, and safety considerations of this important chemical intermediate.

This compound, also known as 3,4-Dicyanophenol, is an aromatic organic compound that serves as a critical building block in the synthesis of various functional materials and molecules.[1][2] Its unique structure, featuring a phenol group and two adjacent nitrile groups on a benzene ring, imparts specific reactivity that is highly valuable in synthetic chemistry.

Chemical Structure and Identifiers

The structural arrangement of the hydroxyl and cyano groups dictates the molecule's chemical behavior, particularly its role as a precursor in cyclotetramerization reactions and its potential for further functionalization.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₄N₂O | [1][3][4] |

| Molecular Weight | 144.13 g/mol | [1][3][5] |

| CAS Number | 30757-50-7 | [1][3] |

| IUPAC Name | 4-hydroxybenzene-1,2-dicarbonitrile | [1][3] |

| Synonyms | 3,4-Dicyanophenol | [1][2][6] |

| InChI Key | FTVOPKROFUTOKY-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | N#CC1=CC=C(O)C=C1C#N |[1][6] |

Physicochemical Data

The physical properties of this compound are essential for its handling, storage, and application in synthetic procedures.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Off-yellow to white or brown powder/crystal | [1][2] |

| Melting Point | ~218 °C | [2][5] |

| Boiling Point | 394.6 ± 37.0 °C (Predicted) | [2][5] |

| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [2][5] |

| Purity | Typically ≥97% | [6] |

| Storage Temperature | Room temperature, under inert atmosphere | [2][6] |

| Solubility | Soluble in Methanol and DMSO |[2][4] |

Section 2: Synthesis and Mechanistic Insights

The most prevalent laboratory and industrial synthesis of this compound involves the nucleophilic aromatic substitution of the nitro group in 4-nitrophthalonitrile.

Synthesis from 4-Nitrophthalonitrile

This procedure details a common and high-yield method for synthesizing this compound.[4] The choice of dimethyl sulfoxide (DMSO) as the solvent is critical; its high boiling point is suitable for the elevated reaction temperature, and its polar aprotic nature effectively solvates the cationic species, enhancing the nucleophilicity of the reagents.

Experimental Protocol:

-

Setup: To a three-necked flask equipped with a mechanical stirrer and reflux condenser, add 4-nitrophthalonitrile (1.0 eq) and dimethyl sulfoxide (DMSO, approx. 7-8 mL per gram of starting material).

-

Reagent Addition: Stir the mixture until the solid is completely dissolved. Sequentially add potassium carbonate (K₂CO₃, 1.1 eq) and sodium nitrite (NaNO₂, 1.1 eq).

-

Reaction: Heat the reaction mixture to 160 °C and maintain at reflux for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Isolation: Collect the resulting yellow solid by vacuum filtration.

-

Purification: Wash the solid with water until the filtrate is neutral. Dry the product under vacuum at 110 °C to yield this compound. An expected yield is approximately 85%.[4]

Caption: Workflow for the synthesis of this compound.

Mechanistic Considerations

The reaction of 4-nitrophthalonitrile with a mixture of potassium carbonate and sodium nitrite is a complex process.[7][8] While the precise mechanism can vary with conditions, it is understood to proceed via nucleophilic aromatic substitution. The nitrite ion (NO₂⁻) acts as the nucleophile, displacing the nitro group. The resulting intermediate is then hydrolyzed to the phenolate, which is protonated upon acidification during workup to yield the final hydroxyl product. The carbonate provides the basic medium necessary for the reaction. It's noteworthy that under different conditions, side products such as 4,4'-oxybis(phthalonitrile) can be formed.[7][8]

Section 3: Applications in Research and Drug Development

Precursor to Phthalocyanine Pigments and Dyes

The primary industrial application of this compound is as an essential intermediate in the manufacture of phthalocyanine pigments and dyes.[9] Phthalocyanines are large, aromatic macrocycles known for their intense colors and exceptional stability. The two ortho-positioned nitrile groups of this compound are perfectly arranged to undergo a template-driven cyclotetramerization reaction, forming the core phthalocyanine structure. The hydroxyl group provides a valuable site for post-synthesis modification, allowing for the fine-tuning of the final pigment's properties, such as solubility and aggregation, to suit various applications in coatings, inks, and plastics.[9]

Caption: Conceptual diagram of Phthalocyanine synthesis.

Building Block in Medicinal Chemistry

For drug development professionals, this compound represents a versatile scaffold. The nitrile group is a key pharmacophore found in over 30 approved pharmaceuticals.[10] It is metabolically robust and can act as a bioisostere for other functional groups or as a hydrogen bond acceptor.[10] The combination of the phenol and dinitrile functionalities in one molecule offers multiple avenues for synthetic elaboration:

-

Phenolic Hydroxyl: Can be alkylated or acylated to introduce diverse side chains or linkers.

-

Nitrile Groups: Can be hydrolyzed to carboxylic acids, reduced to amines, or used in cycloaddition reactions to form heterocyclic rings.

-

Aromatic Ring: Can undergo further electrophilic substitution, although the existing groups are deactivating.

This versatility makes it a valuable starting material for creating libraries of novel compounds for screening in various therapeutic areas, including kinase inhibitors and anti-cancer agents.

Section 4: Safety, Handling, and Storage

Proper handling of this compound is crucial due to its hazardous properties. It is harmful if swallowed, inhaled, or in contact with skin, and it causes skin and serious eye irritation.[11]

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Description | Source(s) |

|---|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [2] | |

| Signal Word | Warning | [2] | |

| Hazard Statements | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | [12] |

| H315 | Causes skin irritation. | [11] | |

| H319 | Causes serious eye irritation. | [11] | |

| H335 | May cause respiratory irritation. | [2][11] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [2] |

| P280 | Wear protective gloves/protective clothing/eye protection. | [12] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [11] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[2] |

Handling and First Aid

-

Engineering Controls: Use only in a well-ventilated area, preferably within a fume hood, to avoid dust inhalation.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[12] For operations that may generate significant dust, respiratory protection should be used.[12]

-

First Aid (Inhalation): Remove the victim to fresh air and keep at rest in a comfortable breathing position. Seek medical attention if you feel unwell.[11]

-

First Aid (Skin Contact): Immediately remove all contaminated clothing. Wash the affected skin thoroughly with plenty of soap and water. If skin irritation occurs, get medical advice.[11][12]

-

First Aid (Eye Contact): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[11]

-

First Aid (Ingestion): Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[12]

Storage and Disposal

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container. For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[6][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] Avoid release to the environment.[11]

References

-

Reaction of 4-Nitrophthalonitrile with Carbonate, Nitrite, and Fluoride - Synthetic Communications. [Link]

-

Reaction of 4-Nitrophthalonitrile with Carbonate, Nitrite, and Fluoride - Taylor & Francis Online. [Link]

-

The Role of this compound in Pigment and Dye Manufacturing. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 30757-50-7 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 30757-50-7 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. chemscene.com [chemscene.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. nbinno.com [nbinno.com]

- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxyphthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of 4-Hydroxyphthalonitrile in Modern Chemistry

This compound, a seemingly unassuming aromatic compound with the chemical formula C₈H₄N₂O, holds a significant position as a versatile building block in the synthesis of a wide array of functional materials. Its unique structure, featuring a hydroxyl group and two adjacent nitrile functionalities on a benzene ring, makes it a critical precursor for the synthesis of phthalocyanines, a class of intensely colored macrocyclic compounds with broad applications in pigments, dyes, and materials science. The hydroxyl group provides a convenient handle for further chemical modification, allowing for the fine-tuning of the final product's properties.

In the realm of drug discovery and development, understanding the physicochemical properties of such key intermediates is not merely an academic exercise; it is a fundamental prerequisite for robust process development, formulation design, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound, offering not just theoretical insights but also detailed, actionable protocols for its empirical determination.

Section 1: Solubility Profile of this compound: A Foundation for Application

The solubility of this compound in various solvent systems dictates its utility in synthetic reactions, purification processes, and formulation development. A thorough understanding of its dissolution behavior is paramount. While qualitative descriptors such as "soluble in methanol" are available, quantitative data is essential for precise and reproducible scientific work. This section outlines the methodologies to quantitatively determine the solubility of this compound in both aqueous and organic media.

Aqueous Solubility Determination

The aqueous solubility of a compound, particularly its pH-dependent profile, is a critical parameter in pharmaceutical development, influencing its absorption and bioavailability. The presence of a phenolic hydroxyl group (with a predicted pKa of approximately 6.45) suggests that the aqueous solubility of this compound will be significantly influenced by the pH of the medium.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₄N₂O | - |

| Molecular Weight | 144.13 g/mol | - |

| Melting Point | ~218 °C | ChemicalBook |

| pKa | 6.45 ± 0.18 | ChemicalBook |

| Boiling Point | 394.6 ± 37.0 °C | ChemicalBook |

| Density | 1.34 ± 0.1 g/cm³ | ChemicalBook |

Experimental Protocol: Equilibrium Solubility Measurement in Aqueous Buffers

This protocol describes the shake-flask method, a gold-standard technique for determining equilibrium solubility.

Materials:

-

This compound (solid)

-

Phosphate buffers (pH 2.0, 4.5, 6.8, 7.4, 9.0)

-

Deionized water

-

HPLC-grade methanol and acetonitrile

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC system with UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to separate vials containing each of the aqueous buffers. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Processing:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase or diluent.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in mg/mL or mol/L at each pH and temperature.

-

Caption: Workflow for Aqueous Solubility Determination.

Organic Solvent Solubility

The solubility in organic solvents is critical for reaction setup, purification (e.g., crystallization), and the preparation of stock solutions for biological screening.

Table 2: Common Organic Solvents for Solubility Screening

| Solvent | Polarity | Potential Use |

| Methanol | Polar Protic | General purpose, stock solutions |

| Ethanol | Polar Protic | Greener alternative to methanol |

| Acetone | Polar Aprotic | General purpose, reaction solvent |

| Acetonitrile | Polar Aprotic | HPLC mobile phase, reaction solvent |

| Dimethylformamide (DMF) | Polar Aprotic | High-solvating power for reactions |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High-solvating power, stock solutions for assays |

| Ethyl Acetate | Moderately Polar | Extraction, chromatography |

| Dichloromethane (DCM) | Nonpolar | Extraction, chromatography |

| Toluene | Nonpolar | Reaction solvent |

Experimental Protocol: Isothermal Equilibrium Solubility in Organic Solvents

Procedure:

-

Prepare saturated solutions of this compound in the selected organic solvents as described in the aqueous solubility protocol.

-

Equilibrate the samples at a defined temperature (e.g., 25 °C).

-

After equilibration, process the samples by centrifugation and filtration.

-

Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

Section 2: Stability Profile of this compound: Ensuring Integrity

The chemical stability of this compound is a critical quality attribute that influences its storage conditions, shelf-life, and its behavior in manufacturing processes. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation. This helps in identifying the likely degradation products and understanding the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation of this compound

Materials:

-

This compound

-

1 M HCl (for acidic hydrolysis)

-

1 M NaOH (for basic hydrolysis)

-

3% Hydrogen Peroxide (for oxidation)

-

Photostability chamber with UV and visible light sources

-

Oven for thermal degradation

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (LC-MS)

General Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in a

Navigating the Commercial Landscape for 4-Hydroxyphthalonitrile: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide for Researchers

As a Senior Application Scientist, I've witnessed firsthand how the quality of a starting material can dictate the success or failure of a research project. 4-Hydroxyphthalonitrile (CAS No. 30757-50-7), also known as 3,4-Dicyanophenol, is a pivotal building block in contemporary chemical synthesis.[1][2] Its utility spans from the creation of complex phthalocyanines for photodynamic therapy to the development of high-performance, heat-resistant polymers for aerospace applications.[3][4][5] The integrity of your research hinges on sourcing this compound with the requisite purity and consistency. This guide provides a technical framework for navigating the supplier landscape, validating material quality, and ensuring proper handling for optimal experimental outcomes.

The Supplier Ecosystem: Key Considerations for Procurement

The primary challenge for any researcher is sourcing reagents that are not only of high purity but are also supplied with comprehensive and transparent documentation. The choice of a supplier should be a deliberate process, moving beyond simple cost analysis to a more holistic evaluation of quality assurance and support.

Core Evaluation Criteria:

-

Purity and Grade: Suppliers typically offer various purity grades, from standard ≥95% to higher grades of 98% or 99.5%.[6][7] The required purity is dictated by the sensitivity of your application. For instance, polymer synthesis or applications requiring high thermal stability may necessitate the highest purity available to avoid premature termination or unpredictable side reactions.[3][4]

-

Documentation and Traceability: A reputable supplier will readily provide a Certificate of Analysis (CoA) for each specific lot.[8] This document is non-negotiable as it provides critical data on the purity, identity, and measured physical properties of the exact batch you receive.[9][10][11] Additionally, a comprehensive Safety Data Sheet (SDS) is essential for risk assessment and laboratory safety protocols.[12][13]

-

Lot-to-Lot Consistency: For long-term projects or studies where reproducibility is paramount, understanding a supplier's commitment to lot-to-lot consistency is crucial. This often involves inquiring about their quality management systems (e.g., ISO 9001 certification) and their capacity to provide analytical data from different batches.[7]

Commercial Supplier Overview

The following table summarizes prominent commercial suppliers of this compound, highlighting the typical purity levels and documentation they provide. This is not an exhaustive list but represents a cross-section of the market catering to research needs.

| Supplier | Typical Purity Offered | Available Documentation | Notes |

| Sigma-Aldrich (Merck) | 95% | Certificate of Analysis (CoA), SDS[8] | Often provides detailed physical and safety properties. |

| ChemScene | ≥97%[1] | Purity data, basic properties, SDS | Geared towards drug discovery and chemical biology research.[1] |

| Santa Cruz Biotechnology | For Research Use Only | Basic product data sheet, SDS | Primarily serves the life sciences and biotechnology research sectors.[2] |

| Ambeed | 95% | CoA, comprehensive analytical data (NMR, HPLC, LC-MS) available.[14] | Strong focus on providing detailed analytical data for their building blocks.[14] |

| TCI Chemicals | >97.0% (GC)[15] | Product specification sheet, SDS[13] | A well-established supplier with a broad range of research chemicals. |

| ChemicalBook Aggregators | 98.0% to 99.5%[6] | Varies by listing | Acts as a marketplace for various manufacturers; diligence is required to vet the actual supplier.[6] |

Supplier Selection Workflow

The process of selecting a supplier should be systematic. The following workflow illustrates a logical pathway from initial identification to final procurement, ensuring that critical quality and documentation checks are performed.

Caption: Diagram 2: Step-by-step workflow for in-house melting point verification.

Expertise in Practice: Handling and Storage Protocols

The chemical reactivity and stability of this compound necessitate strict adherence to proper handling and storage procedures. Failure to do so can lead to degradation of the material, compromising experimental results and posing safety risks.

Safe Handling Procedures

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. [12]It can also cause skin and serious eye irritation. [13][16]

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust particles. [12]Ensure that an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Operational Practices: Avoid actions that generate dust. [13]Use spatulas to carefully transfer the solid. After handling, wash hands and any exposed skin thoroughly. [17]

Optimal Storage Conditions

To maintain its purity and prevent degradation, this compound must be stored correctly.

-

Atmosphere: The compound should be stored under an inert atmosphere, such as Argon or Nitrogen. [1][12]This is critical to prevent slow oxidation or moisture-driven reactions over time.

-

Temperature: Store in a cool, well-ventilated area, with some suppliers recommending refrigerated temperatures (2-8°C). [12]However, room temperature storage is also acceptable if the atmosphere is inert and dry. [16]* Container: Keep the container tightly closed to prevent moisture ingress and contamination. [12][13]* Incompatibilities: Store away from strong oxidizing agents and strong acids. [12][13] By integrating these principles of diligent supplier selection, in-house quality verification, and rigorous handling protocols, researchers can ensure the integrity of their work and generate reliable, reproducible data when using this compound.

References

- This compound | 30757-50-7 - ChemicalBook. (n.d.).

- 30757-50-7 | this compound - ChemScene. (n.d.).

- This compound | 30757-50-7 - Sigma-Aldrich. (n.d.).

- SAFETY DATA SHEET - Apollo Scientific. (2011, August 19).

- This compound,30757-50-7-Amadis Chemical. (n.d.).

- 30757-50-7 | this compound | Fluorinated Building Blocks | Ambeed.com. (n.d.).

- This compound | CAS 30757-50-7 | SCBT - Santa Cruz Biotechnology. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (n.d.).

- SAFETY DATA SHEET - 4-Nitrophthalonitrile. (n.d.).

- Certificate of Analysis | Thermo Fisher Scientific. (n.d.).

- Certificate of Analysis - Thermo Fisher Scientific. (n.d.).

- This compound | 30757-50-7 - Sigma-Aldrich (alternative link). (n.d.).

- This compound | 30757-50-7 - ChemicalBook (TCI Listing). (n.d.).

- Certificate of Analysis - Thermo Fisher Scientific (Acros Organics). (n.d.).

- This compound, CAS# 30757-50-7, Pale Brown Powder, Assay 98.5%Min or 99.5%Min, Melting Point 206~208℃ - Made-in-China.com. (n.d.).

- This compound | 30757-50-7 - ChemicalBook (Properties). (n.d.).

- Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - ResearchGate. (n.d.).

- Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene - PMC - PubMed Central. (n.d.).

- Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC. (n.d.).

- Synthesis of high performance bisphthalonitrile resins cured with self-catalyzed 4-aminophenoxy phthalonitrile - Tohoku University. (2014, February 10).

- Synthesis of 4-aminophenoxy phthalonitrile | Download Scientific Diagram - ResearchGate. (n.d.).

Sources

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 30757-50-7 [chemicalbook.com]

- 7. This compound, CAS# 30757-50-7, Pale Brown Powder, Assay 98.5%Min or 99.5%Min, Melting Point 206ï½208â [nitrobenzenechemical.com]

- 8. This compound | 30757-50-7 [sigmaaldrich.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. tcichemicals.com [tcichemicals.com]

- 14. 30757-50-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 15. This compound | 30757-50-7 [amp.chemicalbook.com]

- 16. This compound | 30757-50-7 [amp.chemicalbook.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Electrolytic Aromatic Nitration of 4-Hydroxyphthalonitrile

This guide provides a comprehensive overview of the electrolytic aromatic nitration of 4-hydroxyphthalonitrile, a key intermediate in the synthesis of high-performance phthalocyanine pigments and dyes.[1] Electrochemical methods offer a greener and more controlled alternative to traditional nitration techniques, which often rely on harsh and hazardous mixed acids.[2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of electrosynthesis for the precise functionalization of aromatic compounds.

Introduction: The Shift Towards Electrochemical Nitration

Traditional aromatic nitration typically involves the use of a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺), the active electrophile.[5][6][7][8][9] While effective, this method suffers from several drawbacks, including the use of corrosive and hazardous reagents, the generation of significant acidic waste, and often a lack of selectivity, leading to the formation of multiple regioisomers.[2]

Electrochemical nitration presents a compelling alternative, offering numerous advantages:[2][10]

-

Sustainability: It replaces chemical oxidants with electricity, a "green" reagent.[2]

-

Safety: It avoids the use of highly corrosive mixed acids and can be performed under milder conditions.

-

Control: Reaction parameters such as current density and electrode potential can be precisely controlled to influence reaction rate and selectivity.

-

Versatility: A variety of nitro sources can be employed, including nitrite salts, which are safer and easier to handle than concentrated nitric acid.[2][11]

This guide will delve into the specific application of this technology to this compound, a molecule of significant industrial interest.[1][12][13][14]

Mechanistic Insights into the Electrolytic Nitration of Phenolic Aromatics

The electrolytic nitration of this compound, a substituted phenol, is predicated on the electrochemical generation of a reactive nitrogen species that then undergoes an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strongly activating ortho-, para-director, while the nitrile groups are deactivating meta-directors. This substitution pattern will dictate the regioselectivity of the nitration.[15][16]

A plausible mechanism, based on the electrochemical nitration of phenols using a nitrite source, is outlined below.[2][17]

Figure 1: Postulated mechanism for the electrolytic nitration of this compound.

The reaction is initiated at the anode where the nitrite ion is oxidized to nitrogen dioxide (NO₂•).[2] This radical species then attacks the electron-rich aromatic ring of this compound to form a resonance-stabilized intermediate known as a sigma complex or arenium ion.[5] Subsequent deprotonation restores the aromaticity of the ring, yielding the nitrated product.[5]

Experimental Protocol: A Self-Validating System

The following protocol is a robust starting point for the electrolytic nitration of this compound. It incorporates best practices for electrochemical synthesis and is designed to be a self-validating system, where careful monitoring of reaction parameters ensures reproducibility.

Materials and Equipment

| Component | Specification | Purpose/Rationale |

| Electrochemical Cell | Divided H-type cell with a porous separator (e.g., glass frit) | Prevents the reduction of the nitrated product at the cathode. |

| Anode | Graphite plate or rod | Inexpensive and effective for the oxidation of nitrite.[2][11][18] |

| Cathode | Platinum or stainless steel mesh | Provides a surface for the cathodic reaction (e.g., proton reduction). |

| Power Supply | Galvanostat/Potentiostat | Allows for precise control of current or potential. |

| Solvent | Acetonitrile (MeCN) | A common aprotic solvent for electrochemical reactions. |

| Supporting Electrolyte | Tetrabutylammonium tetrafluoroborate (NBu₄BF₄) | Provides conductivity to the solution. |

| Nitro Source | Tetrabutylammonium nitrite (NBu₄NO₂) | Serves as both the nitro source and a supporting electrolyte.[2][11][18] |

| Additive | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Can significantly improve yields in some electrochemical nitrations.[2][11][18] |

| Substrate | This compound | The aromatic compound to be nitrated.[14] |

Step-by-Step Methodology

-

Cell Assembly: Assemble the divided H-type cell, ensuring the porous separator is properly seated.

-

Anode Compartment: To the anodic compartment, add this compound (1.0 equiv.), NBu₄NO₂ (3.0 equiv.), and MeCN.

-

Cathode Compartment: To the cathodic compartment, add NBu₄BF₄ (2.0 equiv.), MeCN, and HFIP (0.5 mL).

-

Electrode Placement: Insert the graphite anode into the anodic compartment and the platinum or stainless steel cathode into the cathodic compartment.

-

Electrolysis: Connect the electrodes to the galvanostat and apply a constant current density (e.g., 15 mA/cm²). The total charge passed should be monitored (typically 2.5 F/mol of substrate).

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, combine the contents of the anode and cathode compartments. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water to remove residual salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Figure 2: Step-by-step experimental workflow for the electrolytic nitration of this compound.

Regioselectivity and Product Characterization

The directing effects of the substituents on the this compound ring are crucial in determining the regioselectivity of the nitration. The hydroxyl group is a strong ortho-, para-director, while the two nitrile groups are meta-directors. Therefore, the nitration is expected to occur at the positions ortho to the hydroxyl group.

Due to steric hindrance from the adjacent nitrile group, the major product is anticipated to be 3-nitro-4-hydroxyphthalonitrile .

Expected Product Profile:

| Compound | Structure | Rationale for Formation |

| 3-nitro-4-hydroxyphthalonitrile | (A chemical structure diagram would be placed here in a full whitepaper) | Major product due to ortho-directing effect of the hydroxyl group. |

| 5-nitro-4-hydroxyphthalonitrile | (A chemical structure diagram would be placed here in a full whitepaper) | Minor product, also directed by the hydroxyl group but potentially less favored. |

The identity and purity of the nitrated products should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and isomeric ratio.

-

Mass Spectrometry (MS): To confirm the molecular weight of the products.

-

Infrared (IR) Spectroscopy: To identify the presence of the nitro group and other functional groups.

Safety and Environmental Considerations

While electrochemical nitration is inherently safer than traditional methods, appropriate safety precautions must be taken:

-

Solvent Handling: Acetonitrile is flammable and toxic; handle in a well-ventilated fume hood.

-

Electrical Safety: Ensure all electrical connections are secure and insulated.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

From an environmental perspective, this method significantly reduces the generation of hazardous waste compared to mixed-acid nitrations.[2]

Conclusion and Future Outlook

The electrolytic aromatic nitration of this compound represents a modern, sustainable, and controllable approach to the synthesis of valuable nitroaromatic compounds. By leveraging the principles of electrochemistry, researchers can achieve precise chemical transformations while minimizing environmental impact. Future work in this area may focus on optimizing reaction conditions to further enhance yields and selectivity, as well as exploring the use of alternative, even more environmentally benign solvent systems. The scalability of this process also holds promise for industrial applications.[2][11][18]

References

- Electrochemical Synthesis of Alkyl Nitroaromatic Compounds | The Journal of Organic Chemistry - ACS Publications. (n.d.).

- Electrochemical synthesis of alkyl nitroaromatic compounds - PubMed. (n.d.).

- Recent advances in the electrochemical reactions of nitrogen-containing organic compounds - RSC Publishing. (2022, October 26).

- Electrochemical Nitro Reduction to Amines Using Pinacolborane as Reducing Agent. (n.d.).

- Nitro Substrates in Reductive Electrosynthesis: A Review | ACS Electrochemistry. (2025, May 6).

- Electrochemical Nitration with Nitrite - PubMed. (2021, November 19).

- Electroenzymatic Aromatic Nitration via an Electric Field and Electro-Mediator | ACS Sustainable Chemistry & Engineering - ACS Publications. (2022, May 11).

- Electroenzymatic Aromatic Nitration via an Electric Field and Electro-Mediator | Request PDF - ResearchGate. (n.d.).

- Electrochemical Nitration with Nitrite. (n.d.).

- Electrochemical Nitration with Nitrite - Gutenberg Open Science. (n.d.).

- This compound | 30757-50-7 - ChemicalBook. (2025, July 24).

- EAS-Nitration - OpenOChem Learn. (n.d.).

- Postulated reaction mechanism for the nitration of aromatic compounds. - ResearchGate. (n.d.).

- Nitration of Benzene - Chemistry Steps. (n.d.).

- What Is The Role Of Nitric Acid In Nitration Reactions? - Chemistry For Everyone - YouTube. (2025, September 10).

- Notes on Electrophilic Substitution Mechanism in Nitration - Unacademy. (n.d.).

- Electrophilic Aromatic Nitration - YouTube. (2011, May 11).

- The Role of this compound in Pigment and Dye Manufacturing. (n.d.).

- 30757-50-7 | this compound | Fluorinated Building Blocks | Ambeed.com. (n.d.).

- (PDF) Electrochemical Nitration with Nitrite - ResearchGate. (2025, October 17).

- nitration of aromatic compounds - YouTube. (2019, January 3).

- Nitration of Phenols Using Cu(NO3)2: Green Chemistry Laboratory Experiment. (2012, January 10).

- Optimization of the test reaction (Scheme 3). | Download Scientific Diagram - ResearchGate. (n.d.).

- Electrophilic nitration of porphyrin with nitric(V) acid. - ResearchGate. (n.d.).

- Electrophilic Substitution Reactions of Phenols - BYJU'S. (n.d.).

- Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - ResearchGate. (n.d.).

- 1.6 Three Acids - Making Nitrates by Electrolysis - YouTube. (2023, May 21).

- Nitration of Phenol (A-Level Chemistry) - YouTube. (2022, January 26).

- Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC - NIH. (n.d.).

- Application Note & Protocol: Electrophilic Nitration of m-Nitrophenylpropane - Benchchem. (n.d.).

- Nitration - Wikipedia. (n.d.).

- Nitration and aromatic reactivity. (n.d.).

- Organo-mediator enabled electrochemical transformations - Chemical Society Reviews (RSC Publishing). (2025, March 28).

- Nitration of Phenols A Two-Phase System - Datapdf. (n.d.).

- Process for the nitration of aromatic compounds (1996) | Heinrich Dr. Hermann | 28 Citations. (n.d.).

- This compound | CAS 30757-50-7 | SCBT - Santa Cruz Biotechnology. (n.d.).

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30).

- Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. (n.d.).

- Electrochemical Nitration with Nitrite - Gutenberg Open Science. (n.d.).

- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - NIH. (2022, August 31).

- US3221062A - Nitration process - Google Patents. (n.d.).

- Enantioselective Electrophilic Aromatic Nitration: A Chiral Auxiliary Approach - PubMed. (2019, January 21).

Sources

- 1. nbinno.com [nbinno.com]

- 2. d-nb.info [d-nb.info]

- 3. Nitration - Wikipedia [en.wikipedia.org]

- 4. rushim.ru [rushim.ru]

- 5. EAS-Nitration | OpenOChem Learn [learn.openochem.org]

- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Recent advances in the electrochemical reactions of nitrogen-containing organic compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04087E [pubs.rsc.org]

- 11. Electrochemical Nitration with Nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | 30757-50-7 [chemicalbook.com]

- 13. 30757-50-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 14. scbt.com [scbt.com]

- 15. byjus.com [byjus.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

Physical properties like melting and boiling point of 4-Hydroxyphthalonitrile

An In-depth Technical Guide to the Physical Properties of 4-Hydroxyphthalonitrile

Abstract: This technical guide provides a comprehensive analysis of the core physical properties of this compound (3,4-Dicyanophenol), with a primary focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data with theoretical principles. It details the methodologies for thermal analysis, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offering field-proven insights into experimental design and data interpretation. The guide is grounded in authoritative references to ensure scientific integrity and provides actionable protocols for laboratory application.

Introduction: The Significance of this compound

This compound, a bifunctional aromatic compound, serves as a critical building block in the synthesis of various high-value materials. Its structure, featuring a hydroxyl group and two nitrile moieties on a benzene ring, makes it a precursor for phthalocyanines, polyimides, and other heterocyclic compounds with applications in dyes, pigments, and advanced polymers.[1] In the pharmaceutical and materials science sectors, a precise understanding of its physical properties is paramount. Properties such as melting point and thermal stability dictate purification methods (e.g., recrystallization, sublimation), processing conditions, and the ultimate stability of the final products. This guide offers a detailed exploration of these fundamental characteristics.

Compound Profile and Core Properties

A summary of the key physicochemical properties of this compound is essential for any laboratory work. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3] |

| Synonyms | 3,4-Dicyanophenol, 4-Hydroxybenzene-1,2-dicarbonitrile | [2][4][5] |

| CAS Number | 30757-50-7 | [3] |

| Molecular Formula | C₈H₄N₂O | [3][6] |

| Molecular Weight | 144.13 g/mol | [2][6] |

| Appearance | White to gray or brown crystalline powder | [4][5] |

| Melting Point | ~214 - 218 °C | [2][4][5] |

| Boiling Point | 394.6 ± 37.0 °C (Predicted) | [2][4] |

| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [2][4] |

| pKa | 6.45 ± 0.18 (Predicted) | [2][4] |

Molecular Basis of Thermal Properties

The observed physical properties of this compound are a direct consequence of its molecular structure. The key intermolecular forces at play are:

-

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This strong intermolecular interaction requires significant thermal energy to overcome, contributing substantially to its high melting point and low volatility.

-

Dipole-Dipole Interactions: The two nitrile (-C≡N) groups possess strong dipole moments. These groups arrange in the crystal lattice to maximize electrostatic attraction, further stabilizing the solid state.

-

π-π Stacking: The aromatic benzene ring allows for π-π stacking interactions between adjacent molecules, adding to the cohesive energy of the crystal.

The combination of these forces results in a well-ordered, stable crystal lattice, explaining why this compound is a solid at room temperature with a relatively high melting point.

Experimental Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold standard for accurately determining the melting point (Tₘ) and enthalpy of fusion (ΔHfus) of a crystalline solid.[7][8] The technique measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[8][9]

Causality Behind Experimental Choices

The choice of DSC over a simple melting point apparatus is deliberate. DSC provides not only the onset and peak melting temperatures but also quantitative thermodynamic data. The heat of fusion can indicate the degree of crystallinity, while the shape of the melting peak can reveal the presence of impurities, which typically cause melting point depression and peak broadening. A linear temperature ramp is used to ensure uniform heating and allow for the precise measurement of heat capacity changes.[8]

Detailed Protocol for DSC Analysis

-

Instrument Preparation & Calibration:

-

Ensure the DSC instrument is clean and the sensors are free of residue.

-

Calibrate the instrument for temperature and enthalpy using a certified standard, such as high-purity indium (Tₘ = 156.6 °C). The reference material must have a well-defined heat capacity over the scanned temperature range.[8]

-

Purge the DSC cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to create a stable, non-oxidative atmosphere.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan. A smaller sample size minimizes thermal gradients within the sample.

-

Hermetically seal the pan to prevent any sublimation or decomposition products from contaminating the instrument.

-

Prepare an identical, empty sealed pan to serve as the reference. This "differential" setup allows the instrument to measure only the heat flow changes occurring in the sample.[10]

-

-

Thermal Program Execution:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a starting temperature well below the expected melting point (e.g., 30 °C).

-

Ramp the temperature at a constant rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 250 °C). A controlled heating rate is critical for resolving thermal events.[8]

-

Hold the temperature for 1-2 minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 20 °C/min) to observe any crystallization events.

-

-

Data Analysis:

-

The resulting thermogram will plot heat flow versus temperature.

-

The melting event is observed as an endothermic peak.

-

Melting Point (Tₘ): Determine the onset temperature of the peak, which represents the beginning of melting, and the peak temperature, which is the temperature of maximum heat absorption.[11] For pure substances, the onset is often reported as the melting point.

-

Enthalpy of Fusion (ΔHfus): Integrate the area under the melting peak to quantify the energy required for the phase transition.

-

DSC Experimental Workflow Diagram

Caption: Fig. 1: DSC Experimental Workflow

Assessing Thermal Stability and Boiling Point with Thermogravimetric Analysis (TGA)

The boiling point of this compound is predicted to be very high (394.6 °C), and experimental determination by distillation is challenging as many complex organic molecules may decompose before boiling at atmospheric pressure.[2][4] Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of a compound.[12] It measures the change in mass of a sample as a function of temperature, revealing the onset temperature of decomposition.[13]

Protocol for TGA Analysis

-

Instrument Preparation:

-

Calibrate the TGA instrument's mass balance and temperature sensor according to the manufacturer's guidelines.

-

Select an appropriate sample pan (typically platinum or ceramic).

-

-

Sample Preparation:

-

Place a small, accurately weighed sample (5-10 mg) of this compound into the TGA pan.

-

-

TGA Program Execution:

-

Load the sample into the TGA furnace.

-

Purge the system with an inert nitrogen atmosphere (e.g., 50 mL/min) to prevent oxidative degradation.

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a linear heating rate of 10-20 °C/min.[12]

-

-

Data Interpretation:

-

The TGA curve plots percent weight loss versus temperature.

-

A stable baseline indicates no mass loss.

-

A sharp drop in mass signifies decomposition. The "onset temperature" of this mass loss is taken as the initial decomposition temperature.

-

If the decomposition temperature is significantly below the predicted boiling point, it confirms that the compound degrades before it can boil under the tested conditions. Studies on other nitrile-containing polymers show decomposition onsets in the range of 250-450 °C, highlighting the importance of this analysis.[12][13]

-

Conclusion

This guide has detailed the critical physical properties of this compound, establishing a melting point in the range of 214-218 °C and a predicted boiling point of approximately 395 °C. The molecular origins of these properties lie in the strong intermolecular forces of hydrogen bonding and dipole-dipole interactions. For drug development and materials science professionals, the provided step-by-step protocols for DSC and TGA serve as a self-validating framework for the precise and reliable characterization of this and similar compounds. Accurate thermal analysis is indispensable for ensuring the purity, stability, and processability of materials, forming the foundation of robust scientific research and development.

References

-

Alneamah, M. (2018). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. IOP Conference Series: Materials Science and Engineering, 454, 012093. Retrieved from [Link]

-

Schepmann, H. G., & Englich, U. (2016). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 93(6), 1118–1121. Retrieved from [Link]

-

Abdel-Aziz, M. M., et al. (2015). Thermogravimetric analysis (TGA) of unirradiated nitrile–butadiene rubber (NBR) blended with different ratios of reclaimed rubber powder (RRP) using 2% glycidyl methacrylate (GMA). ResearchGate. Retrieved from [Link]

-

Galimzyanova, R., et al. (2022). Influence of Aggressive Liquid Media on the Properties of Swelling Rubbers Filled with Carboxymethylated Cellulose. Polymers, 14(21), 4729. Retrieved from [Link]

-

Chemistry For Everyone. (2024, May 21). How Does DSC Measure Melting Point (Tm)? [Video]. YouTube. Retrieved from [Link]

-

Choi, J., & Park, K. (2012). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Nanoscience and Nanotechnology, 12(6), 4648–4661. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

Minikel, E. (2016, April 27). Differential scanning calorimetry. CureFFI.org. Retrieved from [Link]

-

Liu, Y., et al. (2020). A high-performance functional phthalonitrile resin with a low melting point and a low dielectric constant. Soft Matter, 16(4), 937-946. Retrieved from [Link]

Sources

- 1. A high-performance functional phthalonitrile resin with a low melting point and a low dielectric constant - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 30757-50-7 [amp.chemicalbook.com]